Sourcing Reliability: Comparative Purity and Supply Chain Analysis
Commercially available 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine from established vendors is routinely certified at ≥98% purity . In contrast, the structurally related analog 6-(Piperidin-4-yloxy)pyridin-3-amine is frequently offered only at ≥95% purity . This 3% differential in minimum guaranteed purity can be decisive in synthesis workflows where impurity profiles are critical for downstream assays. Furthermore, the 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine scaffold is directly specified in the patent literature as a core component of orexin receptor antagonists and other CNS-targeting agents, underscoring its recognized utility in advanced lead series [1].
| Evidence Dimension | Commercial Purity Guarantee |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 6-(Piperidin-4-yloxy)pyridin-3-amine: ≥95% |
| Quantified Difference | +3 percentage points higher purity guarantee for target |
| Conditions | Vendor Certificate of Analysis; typical specification for research-grade building blocks |
Why This Matters
Higher guaranteed purity reduces the need for in-house purification and ensures more reproducible SAR, directly impacting procurement decisions and project timelines.
- [1] US Patent Application 20110053979. Pyridinamine methyl substituted piperidinyl derivatives and their use as pharmaceuticals. Filed March 3, 2011. View Source
